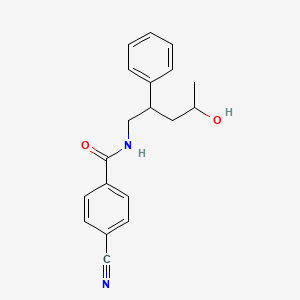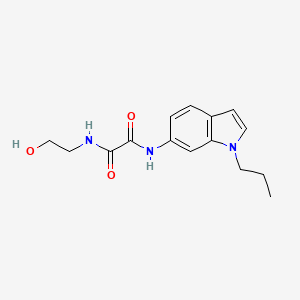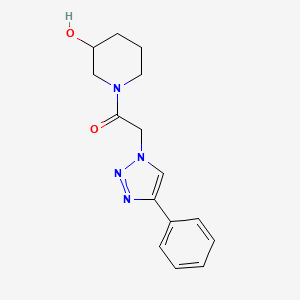![molecular formula C11H21N3O B6641067 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol, also known as MPMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a tertiary amine that contains a pyrazole ring and a hydroxyl group. The compound has a molecular weight of 257.36 g/mol and a chemical formula of C13H22N2O.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell survival, proliferation, and apoptosis. 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation, and inhibit the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol can increase cell viability, reduce oxidative stress, and inhibit apoptosis. In vivo studies have shown that 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol can reduce infarct size, improve neurological function, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has several advantages for lab experiments. Firstly, the compound is readily available and can be synthesized using a relatively simple method. Secondly, 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol is stable under normal laboratory conditions and can be stored for extended periods. However, there are also some limitations to using 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol in lab experiments. Firstly, the compound has low solubility in water, which can make it difficult to prepare solutions for in vitro studies. Secondly, the compound has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound. Secondly, more studies are needed to investigate the potential therapeutic applications of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol in other fields of medicine, such as dermatology and gastroenterology. Thirdly, studies are needed to develop new formulations of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol that can improve its solubility and bioavailability. Finally, studies are needed to investigate the long-term safety and toxicity of 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol in animal models and humans.
Synthesemethoden
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol can be synthesized using a multi-step process that involves the reaction of 4-methyl-1H-pyrazole with 3-chloro-3-methylbutan-1-ol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. In neurology, 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In oncology, 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiology, 3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol has been shown to have anti-arrhythmic effects and protect against myocardial ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
3-methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(2,5-6-15)12-7-10-8-13-14(3)9-10/h8-9,12,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZMCWDABBGZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)


![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)

![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)

![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)
